molecular formula C34H40N4 B1309144 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane CAS No. 74043-83-7

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Cat. No.: B1309144
CAS No.: 74043-83-7
M. Wt: 504.7 g/mol
InChI Key: MSPWJYMWDZWVPW-UHFFFAOYSA-N
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Description

1,6,20,25-Tetraaza[6161]paracyclophane is a macrocyclic compound with a unique structure that includes four nitrogen atoms within a large ring systemIts structure allows for interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane typically involves multi-step organic synthesis techniques. One common method includes the cyclization of linear precursors that contain the necessary nitrogen atoms. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the macrocyclic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while reduction could yield amine derivatives .

Scientific Research Applications

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane exerts its effects is primarily through its ability to form stable complexes with guest molecules. The nitrogen atoms in the ring can coordinate with various metal ions or organic molecules, facilitating the formation of host-guest complexes. These interactions can influence the chemical reactivity and properties of the guest molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring. This structure provides distinct chemical properties and reactivity compared to other macrocyclic compounds. Its ability to form stable complexes with a wide range of guest molecules makes it particularly valuable in host-guest chemistry and related applications .

Properties

IUPAC Name

7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPWJYMWDZWVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Reactant of Route 2
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Reactant of Route 3
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Reactant of Route 4
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Reactant of Route 5
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Reactant of Route 6
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

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